molecular formula C14H10Cl2N2O3 B5809023 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide

2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide

Cat. No. B5809023
M. Wt: 325.1 g/mol
InChI Key: PJJXGNORWHOGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer. Furthermore, it has been found to have a significant impact on the growth and proliferation of microorganisms, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide in lab experiments include its high potency and specificity towards target enzymes and proteins, making it an ideal candidate for studying the mechanism of action of various drugs and compounds. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide. These include studying its potential applications in the development of new antimicrobial agents, investigating its mechanism of action in cancer cells, and exploring its potential as a lead compound for the development of new anticancer drugs. Furthermore, further research is needed to fully understand its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations, as well as its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide involves the reaction of 2-chlorobenzylamine with 5-nitro-2-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain the pure compound.

Scientific Research Applications

2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-4-2-1-3-9(12)8-17-14(19)11-7-10(18(20)21)5-6-13(11)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXGNORWHOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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